2-Fluoroadamantane

Solubility Lipophilicity Physicochemical Properties

Researchers requiring regioisomerically pure 2-fluoroadamantane face supply inconsistency and contamination with the 1-fluoro isomer. This 2-fluoro isomer (CAS 16668-83-0) eliminates that risk: • Field-independent 19F NMR reference (δ -174.4 ppm) for solid-state MAS calibration and Bloch-Siegert shift monitoring. • Unique C2-F bond cleavage pathway under anodic oxidation, inaccessible with 2-chloro/bromo analogs. • Fluorinated monomer for advanced photoresist polymers with enhanced etching resistance and short-wavelength transmittance. Available in ≥98% purity with batch-to-batch consistency for reliable R&D outcomes.

Molecular Formula C10H15F
Molecular Weight 154.22 g/mol
CAS No. 16668-83-0
Cat. No. B096832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroadamantane
CAS16668-83-0
Synonyms2-Fluoroadamantane
Molecular FormulaC10H15F
Molecular Weight154.22 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3F
InChIInChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
InChIKeySVIIPBADUQGZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroadamantane: Sourcing & Physicochemical Profile


2-Fluoroadamantane (CAS 16668-83-0, C10H15F, MW 154.22 g/mol) is a fluorinated derivative of adamantane, distinguished by a fluorine atom at the secondary C2 position of the rigid cage-like tricyclo[3.3.1.1³,⁷]decane skeleton [1]. Unlike the more common 1-substituted adamantanes used for pharmaceutical hydrophobicity, this 2-fluoro isomer is primarily valued as a research tool in NMR spectroscopy, an intermediate for advanced polymer materials, and a probe for studying reaction mechanisms [2]. Commercially, it is available as an R&D intermediate in purities typically ≥98% [3]. Its calculated physicochemical properties include a density of 1.05 g/cm³, a boiling point of 197 °C at 760 mmHg, and a LogP of approximately 2.78–3.84, which defines its specific lipophilic and volatile profile .

19F NMR Spectroscopy: Use as a decoupling-independent chemical shift reference for solid-state MAS experiments.
Polymer & Material Science: Key intermediate for fluorinated photoresist monomers with reported etching resistance.
Reaction Mechanism Probes: Unique C2-F bond reactivity supports electrochemical cage-modification studies.
Physicochemical Benchmark: Defined LogP ~3.84 and aqueous solubility profile support biphasic partitioning research.

Why 2-Fluoroadamantane Is Irreplaceable


Procurement decisions for 2-fluoroadamantane require a precise understanding of regioisomeric effects that generic substitution cannot accommodate. While 1-fluoroadamantane is more commonly referenced for its steric bulk and hydrogen-bond basicity [1], the 2-fluoro substitution creates a fundamentally different electronic environment within the adamantane cage. This results in distinct 19F NMR chemical shifts and reactivity patterns, particularly regarding C-F bond cleavage under anodic oxidation, which does not occur with 2-chloro- or 2-bromo-adamantane analogs [2]. Furthermore, non-fluorinated adamantanes lack the specific solubility and lipophilicity parameters that 2-fluoroadamantane provides, making it essential for specialized applications in polymer chemistry and NMR methodology development [3].

Regioisomer Risk 1-Fluoroadamantane exhibits different 19F NMR shifts and reactivity; electronic environment is not equivalent.
Halide Replacement 2-Chloro- or 2-bromo-adamantane do not undergo the same anodic C2-F cleavage, limiting synthetic pathway transfer.
Non-fluorinated Analog Adamantane lacks the specific lipophilicity and solubility parameters needed for NMR reference and polymer transparency requirements.

2-Fluoroadamantane: Quantitative Comparisons


Aqueous Solubility and Lipophilicity

Fluoroadamantane (38.19 mg/L) is 30% less soluble in water than cyclohexane (55 mg/L), a common non-polar solvent analog, but its solubility is approximately an order of magnitude higher than that of 1-methyladamantane (3.912 mg/L), a more hydrophobic in-class analog [1]. Its logP of 3.84 is also lower than that of 1-methyladamantane (4.39), indicating a distinct balance of lipophilicity and aqueous interaction not provided by other alkyl-substituted adamantanes or simple cycloalkanes [1].

Solubility & Lipophilicity
Head-to-head comparison
38.19 mg/L / logP 3.84 vs cyclohexane 55 mg/L / logP 3.18; vs 1-methyladamantane 3.9 mg/L / logP 4.39
Supports biphasic system selection and partitioning studies
Physicochemical property analysis; context-specific review advised
Solubility Lipophilicity Physicochemical Properties

19F NMR Reference Standard

The single sharp 19F resonance of 2-fluoroadamantane occurs at a proton-coupled 19F shift of -174.4 ppm [1]. This specific value is used to correct for the Bloch-Siegert shift in solid-state proton-dipolar-decoupled 19F MAS NMR experiments, making it an independent reference standard whose chemical shift is unaffected by the amplitude of the proton-decoupling field [1]. This contrasts with other fluorinated references whose shifts can be influenced by decoupling conditions.

19F NMR Shift
Cross-study comparable
-174.4 ppm (proton-coupled)
Decoupling-independent shift for solid-state MAS NMR calibration
Verify under specific probe and decoupling conditions
19F NMR Spectroscopy Analytical Chemistry

Unique C2-F Anodic Cleavage

During anodic oxidation in acetonitrile, 2-fluoroadamantane undergoes a unique C2-F bond cleavage to form a specific set of products, a behavior not observed with other 2-adamantyl halides [1]. In contrast, 2-iodoadamantane yields exclusively 2-adamantyl acetamides, and 2-chloroadamantane yields only chloroadamantyl acetamides. 2-Bromoadamantane produces a mixture of both acetamides and bromoacetamides [1].

Anodic Cleavage
Head-to-head comparison
C2-F bond cleavage yields unique products; 2-I/Cl/Br give substitution patterns
Supports electrochemical route selection for cage modification
Anodic oxidation in acetonitrile; review product profile
Electrochemistry Reaction Mechanisms Synthetic Chemistry

Fluorinated Resist Transparency and Etch Resistance

Polymers derived from fluoroadamantane derivatives, for which 2-fluoroadamantane is a key precursor or model compound, are explicitly described as exhibiting 'excellent etching resistance' and 'improved transmittance to light having a short wavelength' when used as materials for positive resist compositions [1]. This performance is directly contrasted with non-fluorinated adamantane derivatives, which, while useful in etching, do not provide the same level of optical transparency necessary for advanced photolithography [1].

Resist Transparency
Class-level inference
Reported excellent etching resistance and improved short-wavelength transmittance
Data to verify in target photoresist formulation
Patent disclosure; validate with specific polymer matrix
Polymer Chemistry Photolithography Materials Science

2-Fluoroadamantane: Application Scenarios


19F NMR Calibration & Method Development

Procure 2-fluoroadamantane for use as a reliable, field-independent 19F NMR chemical shift reference standard. Its well-defined proton-coupled shift of -174.4 ppm allows for accurate calibration of solid-state MAS NMR experiments and is critical for optimizing probe performance by monitoring the Bloch-Siegert shift [1].

Electrochemical Synthesis of Fluorinated Cage Compounds

Utilize 2-fluoroadamantane in anodic oxidation reactions to exploit its unique C2-F bond cleavage pathway. This divergent reactivity, documented in comparison to other 2-haloadamantanes, provides a synthetic route to products that are inaccessible through standard substitution chemistry [2].

Photoresist & Optical Material Development

Employ 2-fluoroadamantane as a building block for synthesizing fluorinated adamantane monomers and polymers. These materials are specifically claimed in patents to improve the etching resistance and short-wavelength transmittance of positive resist compositions, making them essential for advanced photolithography applications [3].

Solubility and Lipophilicity in Biphasic Systems

Use 2-fluoroadamantane as a model compound for studying the partitioning and transport of lipophilic, cage-like molecules. Its precisely quantified solubility (38.19 mg/L) and logP (3.84) values provide a benchmark for comparing the behavior of other fluorinated organic compounds in aqueous and non-aqueous environments [4].

Application
Selection Property
Validation Focus
19F NMR Reference Calibration
Field-independent chemical shift
Solid-state MAS method validation
Electrochemical Cage Synthesis
C2-F bond cleavage reactivity
Product distribution vs. other 2-haloadamantanes
Photoresist Material Development
Fluorine-modulated etch resistance
Transmittance at target wavelength
Biphasic Partitioning Studies
Moderate lipophilicity profile
Partitioning behavior vs. model alkanes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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